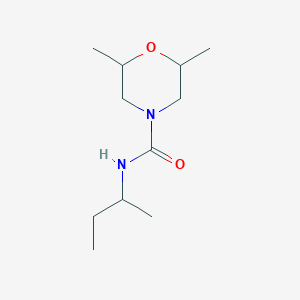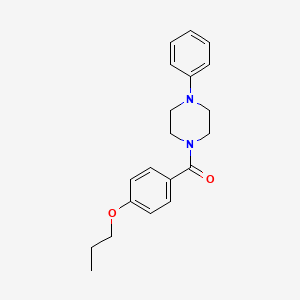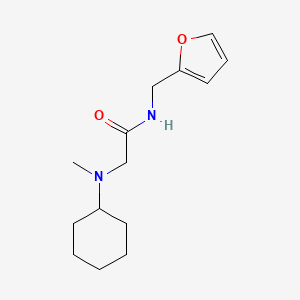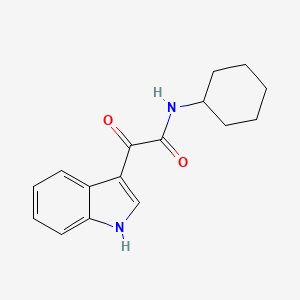
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide
Descripción general
Descripción
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that has been researched for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are being studied for their potential use in the treatment of obesity, addiction, and other disorders.
Mecanismo De Acción
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. CB1 receptor activation is known to stimulate appetite and promote food intake, as well as mediate the rewarding effects of drugs of abuse. By blocking CB1 receptor activation, N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide may help to reduce food intake and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and heroin. N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide has been found to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor. A limitation of using N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide is that it may have off-target effects on other receptors or pathways, which could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of obesity or addiction. Another area of interest is the development of more selective CB1 receptor antagonists that may have fewer off-target effects. Additionally, further research is needed to understand the long-term effects of CB1 receptor blockade on metabolism and other physiological processes.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide has been studied extensively for its potential use in treating obesity and addiction. It works by blocking the CB1 receptors in the brain, which are responsible for regulating appetite and reward pathways. By blocking these receptors, N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide may help to reduce food intake and decrease the reinforcing effects of drugs of abuse.
Propiedades
IUPAC Name |
N-butan-2-yl-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-8(2)12-11(14)13-6-9(3)15-10(4)7-13/h8-10H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBCVQIMJGPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![3-[(3-bromophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4719335.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)


![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)
![4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4719387.png)

